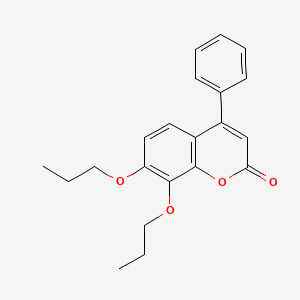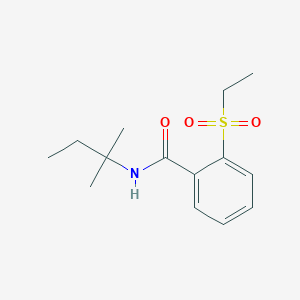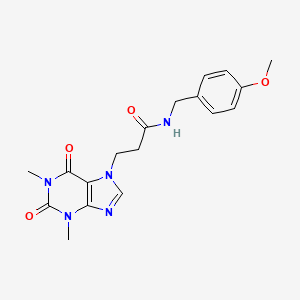![molecular formula C25H24O3 B11157963 4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B11157963.png)
4-methyl-3-[(2,3,5,6-tetramethylbenzyl)oxy]-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that combines a benzo[c]chromen-6-one core with a tetramethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE typically involves the reaction of 4-methylbenzo[c]chromen-6-one with 2,3,5,6-tetramethylphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-7,8,9,10-TETRAHYDROBENZO[C]CHROMEN-6-ONE
- 4-METHYL-7-[(2,3,5,6-TETRAMETHYLBENZYL)OXY]-2H-CHROMEN-2-ONE
Uniqueness
Compared to similar compounds, 4-METHYL-3-[(2,3,5,6-TETRAMETHYLPHENYL)METHOXY]-6H-BENZO[C]CHROMEN-6-ONE stands out due to its specific structural configuration, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C25H24O3 |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
4-methyl-3-[(2,3,5,6-tetramethylphenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C25H24O3/c1-14-12-15(2)17(4)22(16(14)3)13-27-23-11-10-20-19-8-6-7-9-21(19)25(26)28-24(20)18(23)5/h6-12H,13H2,1-5H3 |
InChI Key |
JKLLBGCBYPHEGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)COC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide](/img/structure/B11157888.png)
![3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11157890.png)
![7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11157891.png)
![7-methyl-9-(1-methyl-2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157897.png)
![8-Methoxy-3-(1-methyl-2-oxopropoxy)benzo[c]chromen-6-one](/img/structure/B11157905.png)
![1-butyl-N-{4-[(2,4-difluorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11157908.png)

![propan-2-yl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11157920.png)
![3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11157923.png)

![3-{4-[4-(4-fluorophenyl)piperazino]-4-oxobutyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11157934.png)
![2-(benzylsulfonyl)-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11157940.png)
![7-[2-(biphenyl-4-yl)-2-oxoethoxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157943.png)
